molecular formula C21H16N4O2 B11707719 N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B11707719
M. Wt: 356.4 g/mol
InChI Key: GLEXRTPHNRUQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the condensation of an indole derivative with a pyridine-2-carbohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both indole and pyridine moieties.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)iminopyridine-2-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-20(17-11-6-7-13-22-17)24-23-19-16-10-4-5-12-18(16)25(21(19)27)14-15-8-2-1-3-9-15/h1-13,27H,14H2

InChI Key

GLEXRTPHNRUQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.